4,7-Dihydroxy-2-methylisoindoline-1,3-dione
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Overview
Description
4,7-Dihydroxy-2-methylisoindoline-1,3-dione is a chemical compound belonging to the isoindoline-1,3-dione family These compounds are known for their diverse biological activities and are often used in pharmaceutical and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydroxy-2-methylisoindoline-1,3-dione can be achieved through several methods. One common approach involves the condensation of phthalic anhydride with primary amines, followed by further functionalization to introduce the hydroxyl and methyl groups . Another method includes the reaction of maleimides or maleic anhydride with styrenes, forming the isoindoline-1,3-dione scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Solventless conditions and green chemistry principles are often employed to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4,7-Dihydroxy-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
4,7-Dihydroxy-2-methylisoindoline-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-Dihydroxy-2-methylisoindoline-1,3-dione involves its interaction with various molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: The parent compound, known for its diverse biological activities.
N-isoindoline-1,3-diones: A class of compounds with similar structures and reactivity.
2-(2-(3,4-dihydroxyphenyl)ethyl) isoindolin-1,3-dione: A derivative with additional functional groups and potential biological activities.
Uniqueness
4,7-Dihydroxy-2-methylisoindoline-1,3-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activities. Its dual hydroxyl groups and methyl group make it a versatile molecule for various applications in research and industry .
Properties
Molecular Formula |
C9H7NO4 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
4,7-dihydroxy-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C9H7NO4/c1-10-8(13)6-4(11)2-3-5(12)7(6)9(10)14/h2-3,11-12H,1H3 |
InChI Key |
ZFXZZDPFMCDVGF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2C1=O)O)O |
Origin of Product |
United States |
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